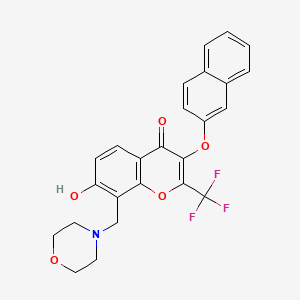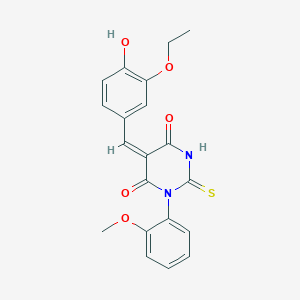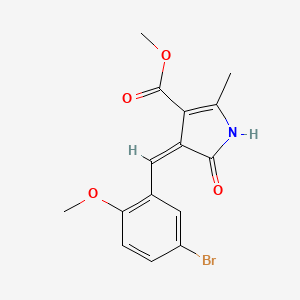![molecular formula C20H20ClNO3 B5912584 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as CDM-86, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of coumarin derivatives, which are known for their diverse biological activities. CDM-86 has been found to exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
科学的研究の応用
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
In addition to its anti-cancer effects, 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to exhibit anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells. These effects may make 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to activate the p53 tumor suppressor protein, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase is involved in the production of melanin, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine. These effects may have implications for the treatment of conditions such as hyperpigmentation and Alzheimer's disease.
実験室実験の利点と制限
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are some limitations to its use. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. One area of interest is in the development of more effective formulations that can improve its solubility and bioavailability. Another area of research is in the identification of new targets for 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, which may expand its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one and to optimize its use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a promising compound with a range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. While there are some limitations to its use, further research is needed to fully understand its mechanism of action and to optimize its effectiveness as a therapeutic agent.
合成法
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with diethylamine to form 2-chloro-N,N-diethylbenzamide. This intermediate is then reacted with 7-hydroxycoumarin in the presence of a base catalyst to yield 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. The overall yield of this process is around 50%, and the purity of the final product can be increased using chromatography techniques.
特性
IUPAC Name |
3-(2-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPNSDPAISEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Chloro-phenyl)-8-diethylaminomethyl-7-hydroxy-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)